tert-butyl (1S,4R,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
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Overview
Description
tert-butyl (1S,4R,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: is a complex organic compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,4R,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate and azabicyclo[2.1.1]hexane derivatives.
Formation of the Bicyclic Structure: The key step involves the formation of the bicyclic structure through a cycloaddition reaction. This can be achieved using a Diels-Alder reaction or other cyclization techniques.
Functional Group Modifications: Subsequent steps involve the introduction of the aminomethyl group and the carboxylate ester. This is typically done through nucleophilic substitution and esterification reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient purification processes, and implementing quality control measures to maintain product consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the carboxylate ester group, potentially converting it to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (1S,4R,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure may be modified to develop new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged to create new products with desirable characteristics.
Mechanism of Action
The mechanism by which tert-butyl (1S,4R,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure can influence the compound’s binding affinity and specificity, leading to distinct biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
- tert-butyl (1S,4R,5R)-5-(methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
- tert-butyl (1S,4R,5R)-5-(ethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
Uniqueness
The uniqueness of tert-butyl (1S,4R,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate lies in its specific functional groups and stereochemistry. The presence of the aminomethyl group and the tert-butyl ester provides distinct chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H20N2O2 |
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Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl (1S,4R,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-9(13)8(7)5-12/h7-9H,4-6,12H2,1-3H3/t7-,8-,9-/m0/s1 |
InChI Key |
XKZNMNKZDDJEEL-CIUDSAMLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1[C@H]2CN |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C2CN |
Origin of Product |
United States |
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